molecular formula C9H14O3 B1610838 Methyl 3-oxocycloheptanecarboxylate CAS No. 37746-13-7

Methyl 3-oxocycloheptanecarboxylate

Cat. No.: B1610838
CAS No.: 37746-13-7
M. Wt: 170.21 g/mol
InChI Key: KNOYEWHQWMVNPM-UHFFFAOYSA-N
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Description

Methyl 3-oxocycloheptanecarboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cycloheptanecarboxylic acid, featuring a ketone group at the third position and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxocycloheptanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then reacts with dimethyl carbonate to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. Catalysts and solvents are carefully chosen to ensure the reaction proceeds smoothly and the product is easily purified.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxocycloheptanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxocycloheptanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures.

    Biology: The compound is studied for its potential biological activity and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 3-oxocycloheptanecarboxylate in chemical reactions involves the reactivity of its functional groups. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the ester group, which makes the carbonyl carbon more electrophilic .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxocyclopentanecarboxylate
  • Methyl 2-oxocyclohexanecarboxylate
  • Methyl 2-oxocyclooctanecarboxylate

Uniqueness

Methyl 3-oxocycloheptanecarboxylate is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five-, six-, and eight-membered ring analogs. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

methyl 3-oxocycloheptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)7-4-2-3-5-8(10)6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOYEWHQWMVNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519657
Record name Methyl 3-oxocycloheptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37746-13-7
Record name Methyl 3-oxocycloheptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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